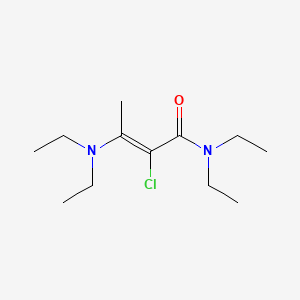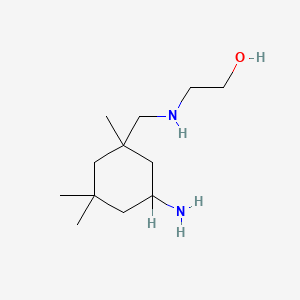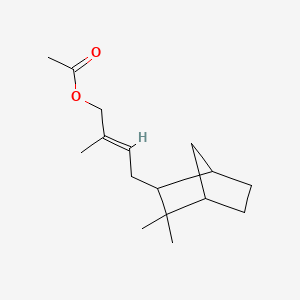
(3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate is a chemical compound known for its unique structure and properties. It is an ester derivative that finds applications in various fields, including perfumery, flavoring, and potentially in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate typically involves the esterification of (3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a base or acid, the ester bond can be cleaved to yield the corresponding alcohol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: (3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-ol and acetic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: (3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-ol.
Scientific Research Applications
(3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active alcohol, which can then interact with biological targets. The molecular pathways involved may include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethyl-2-norbornyl)-2-propanone: Known for its use in perfumery and flavoring.
Methyl (3,3-dimethyl-2-norbornyl)oxoacetate: Another ester derivative with similar applications in fragrances and flavors
Uniqueness
(3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate stands out due to its specific structural features, which impart unique aromatic properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industry .
Properties
CAS No. |
94201-13-5 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
[(E)-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-methylbut-2-enyl] acetate |
InChI |
InChI=1S/C16H26O2/c1-11(10-18-12(2)17)5-8-15-13-6-7-14(9-13)16(15,3)4/h5,13-15H,6-10H2,1-4H3/b11-5+ |
InChI Key |
VBKKLWIHWVSKFD-VZUCSPMQSA-N |
Isomeric SMILES |
C/C(=C\CC1C2CCC(C2)C1(C)C)/COC(=O)C |
Canonical SMILES |
CC(=CCC1C2CCC(C2)C1(C)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
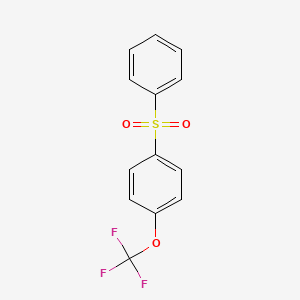
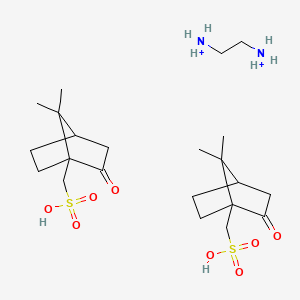
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
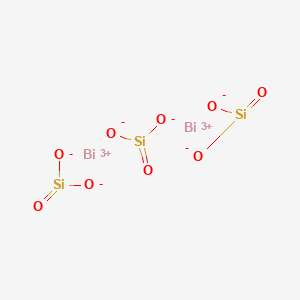
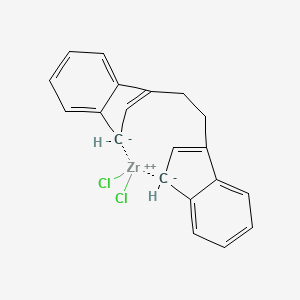
![N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide](/img/structure/B12680235.png)




